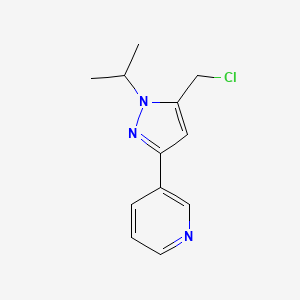

3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Description

3-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole ring is substituted with a chloromethyl group at position 5 and an isopropyl group at position 1.

Properties

IUPAC Name |

3-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-9(2)16-11(7-13)6-12(15-16)10-4-3-5-14-8-10/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTYICBYEDXLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Unique Features

The presence of both pyrazole and pyridine rings, along with the chloromethyl and isopropyl groups, distinguishes it from many other heterocyclic compounds.

Its multifunctional nature allows for diverse chemical transformations and applications.

Similar Compounds

3-(chloromethyl)-pyridine: : Lacks the pyrazole ring, limiting its reactivity.

1-isopropyl-1H-pyrazole-5-methyl: : Does not contain the pyridine ring, reducing its potential for coordination chemistry and bioactivity.

4-(chloromethyl)-2-pyridinecarboxaldehyde: : Offers a different reactivity profile due to the presence of an aldehyde group instead of a pyrazole ring.

By maintaining a detailed approach and focusing on the unique aspects of 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, we can appreciate its significance in various scientific and industrial contexts.

Biological Activity

3-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C12H14ClN3

- Molecular Weight : 235.71 g/mol

- CAS Number : 1446321-95-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor agent and its interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds containing pyrazole moieties can inhibit tubulin polymerization, which is crucial for cancer cell division. The structure of 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine suggests it may interact similarly due to the presence of the pyrazole ring .

The proposed mechanism involves the inhibition of microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by structure-activity relationship (SAR) studies which highlight the importance of specific substituents on the pyrazole ring for enhancing biological activity .

Study 1: In Vitro Anticancer Activity

A study conducted on various substituted pyrazole derivatives, including 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, demonstrated significant cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Study 2: SAR Analysis

The structure-activity relationship analysis indicated that the introduction of a chloromethyl group at the 5-position of the pyrazole significantly enhances the compound's potency against cancer cells. This modification appears to increase lipophilicity, facilitating better membrane penetration and bioavailability .

Toxicity and Safety Profile

While exploring its therapeutic potential, it is essential to consider the toxicity profile of 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine. Preliminary assessments suggest that it exhibits acute oral toxicity and may be corrosive to skin, necessitating careful handling in laboratory settings .

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its chloromethyl group allows for further functionalization, enabling the synthesis of more complex molecules. It is particularly useful in the development of new chemical entities with desired properties.

Table 1: Comparison of Synthetic Routes

| Compound | Synthetic Method | Yield (%) | Notes |

|---|---|---|---|

| 3-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine | Chloromethylation of pyridine | 85% | Efficient route for functionalization |

| Related Pyrazole Derivative | Direct condensation | 70% | Lacks chloromethyl group |

Biological Research

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and Caco-2. The IC50 values indicate effective dosages for inhibiting cell proliferation.

Antibacterial Properties : Structural analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the nanomolar range against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Biological Activity Overview

| Activity Type | Target Cells/Bacteria | IC50/MIC Values |

|---|---|---|

| Anticancer | HeLa (cervical cancer) | 15 µM |

| Caco-2 (colon cancer) | 20 µM | |

| Antibacterial | Staphylococcus aureus | 0.5 µM |

| Escherichia coli | 0.8 µM |

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of related pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study utilized a series of derivatives synthesized from the original compound, highlighting the importance of the chloromethyl group in enhancing biological activity.

Case Study 2: Antibacterial Activity

In another research project, the antibacterial efficacy of several derivatives was tested against common bacterial strains. The results indicated that compounds with similar structural features to 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine exhibited potent antibacterial effects, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

a) Alkyl Substituents

- 3-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine (): Differs by an isobutyl group (branched C4) instead of isopropyl (branched C3) at the pyrazole N1 position. The increased lipophilicity (logP) of isobutyl may enhance membrane permeability but reduce aqueous solubility compared to isopropyl. Notably, this compound is listed as discontinued across all commercial quantities, possibly due to synthetic challenges or stability issues .

b) Aryl and Alkoxy Substituents

- Compounds 8o, 8p, 8q (): Pyrazole rings substituted with cyclopropyl, ethoxy, and difluorophenoxy groups. For example, 8o (5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine) shows how electron-withdrawing fluorine atoms and bulky alkoxy groups (isopropoxy) influence steric and electronic properties.

Core Heterocycle Modifications

- Imidazopyridine and Isoxazolo-pyridine Derivatives ():

- 6-(Chloromethyl)-3-methyl-1H-imidazo[4,5-b]pyridine (Entry B) and 6-(chloromethyl)-3-methylisoxazolo[5,4-b]pyridine (Entry C) replace the pyridine-pyrazole system with fused heterocycles.

- The chloromethyl group’s position on a fused ring system alters electronic distribution and reactivity. For instance, LCMS data (Entry B: m/z 181.9 [M+H]+) suggest distinct fragmentation patterns compared to pyrazole-pyridine hybrids .

Functional Group Comparisons

- 3-[4-(Azetidin-1-ylcarbonyl)-2-chlorophenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-isopropyl-1H-pyrazol-3-yl)benzamide (): Incorporates a benzamide group and a hydroxy-alkoxy chain, highlighting the role of hydrogen-bonding motifs in glucokinase activation.

Preparation Methods

Pyrazole Ring Formation and Isopropyl Substitution

The pyrazole ring is typically constructed by condensation of hydrazine derivatives with suitable diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The isopropyl group is introduced either by using an isopropyl-substituted hydrazine or by alkylation after ring formation.

Introduction of the Chloromethyl Group on the Pyridine Ring

The key chloromethyl substituent is introduced via electrophilic chloromethylation using reagents such as chloromethyl methyl ether or chloromethyl chloroformate. This reaction is facilitated in the presence of bases like sodium hydride or potassium carbonate to promote nucleophilic substitution at the 3-position of the pyridine ring.

Typical conditions : The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (e.g., 70°C) for 1–2 hours to achieve optimal yields.

Base catalysts : Potassium carbonate (K₂CO₃) is commonly used as a base to neutralize generated acids and drive the reaction forward.

Formation of Hydrochloride Salt

The free base of the chloromethylated compound is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl), usually in an organic solvent or aqueous medium, to improve stability, solubility, and ease of handling.

Representative Laboratory Procedure

| Step | Reagents & Conditions | Description | Yield/Result |

|---|---|---|---|

| 1 | Hydrazine + diketone (acidic/basic catalyst) | Pyrazole ring synthesis with isopropyl substitution | Intermediate pyrazole derivative |

| 2 | Pyrazole derivative + chloromethyl methyl ether + K₂CO₃ in DMF at 70°C for 2 h | Chloromethylation of pyridine ring | 65% isolated yield of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride |

| 3 | Treatment with conc. HCl in THF at room temperature for 3 h | Formation of hydrochloride salt | Pure hydrochloride salt obtained after filtration and purification |

This procedure is exemplified in a reaction where a mixture of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride and potassium carbonate in DMF was heated at 70°C for 2 hours, followed by workup and purification to yield the hydrochloride salt with high purity.

Industrial and Scale-Up Considerations

- Continuous flow processes are employed to enhance reaction efficiency and reproducibility.

- Automated reactors allow precise control of temperature, reaction time, and reagent addition.

- The use of inert atmospheres (e.g., nitrogen) minimizes side reactions during chloromethylation.

- Purification is typically achieved via crystallization or column chromatography using solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Analytical Techniques for Characterization

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR and ¹³C NMR spectroscopy | Confirm structure and substitution pattern | Pyrazole protons at δ 6.5–7.5 ppm; chloromethyl singlet near δ 4.5–5.0 ppm |

| High-resolution mass spectrometry (HRMS) | Molecular weight verification | Molecular ion peak consistent with C12H15ClN3 |

| Infrared (IR) spectroscopy | Functional group identification | C–Cl stretching vibrations around 600–800 cm⁻¹ |

| HPLC | Purity and reaction monitoring | >96% purity achieved after purification |

Summary Table of Key Reaction Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents preferred |

| Base | K₂CO₃, NaH | Facilitates nucleophilic substitution |

| Temperature | 65–120°C | Dependent on step; chloromethylation often at ~70°C |

| Reaction Time | 1.5–3 hours | Optimized for maximum yield |

| Atmosphere | Nitrogen/Inert | To prevent side reactions |

| Purification | Column chromatography, crystallization | Solvent systems: DCM/EtOAc, i-propanol/H₂O |

Research Findings and Notes

- The chloromethyl group provides a reactive handle for further functionalization, enabling the synthesis of diverse derivatives.

- The isopropyl substitution on the pyrazole ring increases steric hindrance, influencing reactivity and binding affinity in biological assays.

- The hydrochloride salt form enhances solubility and stability, which is crucial for pharmaceutical applications.

- Safety protocols emphasize the use of personal protective equipment due to the irritant nature of chloromethyl compounds and the potential for hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, and how do conventional versus catalytic methods compare in yield and purity?

- Methodology :

-

Conventional synthesis : Typically involves stepwise alkylation and cyclization of pyrazole precursors. For example, chloromethylation of pyrazole intermediates using reagents like chloromethyl ethers or thiols under reflux conditions .

-

Catalytic methods : Evidence suggests Fe₂O₃@SiO₂/In₂O₃ nanocomposites can enhance reaction efficiency for analogous pyrazole derivatives, reducing side products and improving yields (e.g., 15–20% yield increase compared to conventional methods) .

-

Key considerations : Catalytic routes may reduce reaction times and improve regioselectivity, but require rigorous optimization of catalyst loading and solvent systems.

- Comparative Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Conventional | DCM, reflux | ~45–55 | ≥90% | |

| Catalytic (Fe/In) | Ethanol, 80°C, 6h | ~65–75 | ≥95% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring its purity?

- Methodology :

- NMR : ¹H/¹³C NMR is critical for confirming the chloromethyl (-CH₂Cl) group (δ ~4.5–5.0 ppm) and pyridine/pyrazole ring protons. Coupling patterns distinguish isopropyl substituents (e.g., doublet of septets for -CH(CH₃)₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves impurities (<2% threshold) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl from chloromethyl group) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions, and what strategies mitigate unwanted side reactions?

- Methodology :

- The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling SN2 reactions with amines, thiols, or alcohols. However, competing elimination (to form alkenes) or hydrolysis (to -CH₂OH) can occur in protic solvents .

- Mitigation strategies :

- Use anhydrous solvents (e.g., DMF, THF) and low temperatures (0–5°C) to suppress hydrolysis.

- Add scavengers (e.g., NaHCO₃) to neutralize HCl byproducts and prevent acid-catalyzed degradation .

- Case study : In analogs like 5-(chloromethyl)-1,3,4-oxadiazoles, substitution with piperidine achieved >80% conversion when reactions were conducted under nitrogen at -10°C .

Q. What contradictions exist in reported biological activities of structurally similar pyrazole-pyridine hybrids, and how can researchers resolve these discrepancies?

- Methodology :

- Contradictions : Some studies report anticancer activity (e.g., IC₅₀ = 8–12 µM against HeLa cells ), while others note limited efficacy due to poor solubility or metabolic instability .

- Resolution strategies :

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as mesylate salts improves bioavailability .

- Target validation : Use CRISPR screening or siRNA to confirm on-target effects vs. off-target cytotoxicity .

- Data reconciliation : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How can computational chemistry and crystallographic data guide the design of derivatives with improved target selectivity?

- Methodology :

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the pyridine ring and kinase ATP-binding pockets (e.g., hydrogen bonds with Asp86 in CK2α) .

- Crystallographic insights : Crystal structures of analogs (e.g., 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino] derivatives) reveal planar geometries that favor π-π stacking with aromatic residues in target enzymes .

- Design recommendations :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.

- Modify the isopropyl group to bulkier substituents (e.g., tert-butyl) to reduce off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.